molecular formula C₆¹³C₆H₂₄O₁₂ B1161229 [UL-13C6glc]Lactose Monohydrate

[UL-13C6glc]Lactose Monohydrate

Cat. No.: B1161229
M. Wt: 366.27
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Lactose (B1674315) Metabolism and its Biological Relevance in Model Systems

Lactose, a disaccharide composed of glucose and galactose, is the primary carbohydrate source in the milk of most mammals. wikipedia.org Its metabolism begins in the small intestine, where the enzyme lactase hydrolyzes it into its constituent monosaccharides, glucose and galactose. These are then absorbed into the bloodstream and transported to various tissues to be used for energy or stored.

The biological relevance of lactose metabolism extends beyond simple energy provision. In infants, it is a critical source of galactose, which is essential for the development of the nervous system. The study of lactose metabolism in various model systems, from bacterial cultures to animal models, has provided fundamental insights into gene regulation, enzyme kinetics, and nutrient absorption. The lac operon in E. coli, a classic model system for gene regulation, is controlled by the presence of lactose, demonstrating the profound impact of this sugar on cellular function.

Rationale for Uniform Isotopic Labeling of Glucose Moiety in Lactose for Metabolic Tracing

The strategic placement of isotopic labels within a tracer molecule is crucial for extracting meaningful metabolic information. [UL-13C6glc]Lactose Monohydrate is a specialized form of lactose where all six carbon atoms of the glucose unit are replaced with the stable isotope ¹³C. This is known as uniform labeling and is denoted by "UL".

The rationale for uniformly labeling the glucose moiety is twofold. Firstly, upon the enzymatic cleavage of lactose into glucose and galactose, the ¹³C-labeled glucose can be traced through the central carbon metabolism pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. creative-proteomics.com This allows for the detailed investigation of how glucose derived from lactose is utilized for energy production, biosynthesis of other molecules, and storage as glycogen (B147801).

Secondly, by tracking the distribution of the six ¹³C atoms into various metabolites, researchers can gain a more comprehensive picture of metabolic pathway activity. For instance, the pattern of ¹³C labeling in lactate (B86563) or amino acids can reveal the relative contributions of different metabolic routes. This level of detail is often not achievable with singly labeled tracers.

Historical Development and Evolution of this compound as a Research Tool

The journey of this compound as a research tool is intrinsically linked to the broader history of stable isotope biochemistry. The concept of using isotopes as tracers was pioneered in the early 20th century. However, it was the development of analytical techniques like mass spectrometry that made their widespread use in metabolic research feasible.

Early studies in the mid-20th century laid the groundwork for using ¹³C-labeled compounds to study metabolism. A significant milestone in the synthesis of labeled disaccharides occurred in 1986, with reports on the enzymatic and chemical synthesis of lactose enriched with ¹³C at the C-1 position. osti.gov The ability to synthesize uniformly labeled glucose, the precursor for the glucose moiety in this compound, was a critical step. Methods for producing UDP-d-[U-¹³C]glucose, a key intermediate in the biosynthesis of many carbohydrates, have been refined over the years, making the production of complex labeled sugars more accessible. oup.comdiva-portal.org

The commercial availability of this compound from various specialized chemical suppliers today is a testament to the evolution of synthetic chemistry and the increasing demand for sophisticated tracers in metabolic research. biosynth.comomicronbio.compharmaffiliates.com While specific seminal studies detailing the initial applications of this exact compound are not extensively documented in readily available literature, its development follows the logical progression of stable isotope tracer technology, moving from simpler labeled molecules to more complex and specific probes designed to answer nuanced questions in carbohydrate metabolism.

Interactive Data Tables

The following tables are representative examples of the types of data that can be generated from metabolic tracing studies using ¹³C-labeled substrates. While not directly from studies using this compound due to the limited public availability of such specific data, they illustrate the principles of isotope enrichment analysis in key metabolites.

Table 1: Representative ¹³C Enrichment in Glycolytic Intermediates

This table shows the hypothetical percentage of ¹³C enrichment in key molecules of the glycolytic pathway after the introduction of a ¹³C-labeled glucose source.

Metabolite¹³C Enrichment (%)
Glucose-6-Phosphate95.2
Fructose-6-Phosphate94.8
Dihydroxyacetone phosphate (B84403)93.5
Glyceraldehyde-3-Phosphate93.7
Pyruvate (B1213749)85.1
Lactate84.9

Table 2: Representative ¹³C Labeling in TCA Cycle Intermediates

This table illustrates the expected distribution of different isotopologues (molecules with different numbers of ¹³C atoms) in TCA cycle intermediates, which provides insights into the entry points and cycling of carbon within this central metabolic hub.

MetaboliteM+2 (%)M+3 (%)M+4 (%)
Citrate65.412.15.3
α-Ketoglutarate63.211.54.9
Succinate60.110.84.2
Malate58.910.23.8
Aspartate58.510.13.7

Note: M+n refers to the mass isotopomer with 'n' ¹³C atoms incorporated.

Properties

Molecular Formula

C₆¹³C₆H₂₄O₁₂

Molecular Weight

366.27

Synonyms

4-O-β-D-Galactopyranosyl-D-[UL-13C6]-glucose; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Ul 13c6glc Lactose Monohydrate

Methodologies for Biosynthetic Production of Uniformly 13C-Labeled Glucose Precursors

The foundational step in synthesizing [UL-13C6glc]Lactose Monohydrate is the production of its precursor, uniformly 13C-labeled D-glucose ([U-13C6]glucose). Biosynthetic methods are widely employed for this purpose, leveraging the metabolic capabilities of various organisms to incorporate 13C from a simple labeled source into glucose.

Microorganisms such as Escherichia coli and fungi like Phycomyces blakesleeanus are commonly used for the biosynthesis of 13C-labeled compounds. nih.govcopernicus.org These organisms are cultured in a defined minimal medium where the primary carbon source is a uniformly 13C-labeled substrate, often [U-13C6]glucose itself to be incorporated into biomass, or simpler labeled precursors. nih.govsigmaaldrich.com The choice of organism and specific culture conditions are optimized to maximize the yield and isotopic enrichment of the desired product.

For instance, a typical procedure involves growing the selected microorganism in a medium containing [U-13C6]glucose or another 13C-labeled carbon source. nih.govnih.gov The cells are harvested, and the glucose is then extracted and purified. The uniform labeling of the resulting glucose, where all six carbon atoms are 13C, makes it an ideal precursor for subsequent enzymatic or chemical synthesis steps. cancer.gov This biosynthetic approach is a cost-effective method for producing highly enriched [U-13C6]glucose. sigmaaldrich.com

Chemical or Enzymatic Synthesis Pathways for this compound

Once the [U-13C6]glucose precursor is obtained, it can be used to synthesize this compound. Enzymatic synthesis is a highly specific and efficient method for this transformation.

The primary enzymatic pathway for lactose (B1674315) synthesis in vivo occurs in the mammary glands and involves the enzyme lactose synthase. pathbank.orgpathbank.orgnih.gov This enzyme catalyzes the reaction between UDP-galactose and glucose to form lactose. pathbank.orgpathbank.org To synthesize [UL-13C6glc]Lactose, commercially available or biosynthetically produced [U-13C6]glucose is used as the substrate in an in vitro enzymatic reaction.

The reaction can be summarized as follows: UDP-galactose + D-[U-13C6]glucose → [UL-13C6glc]Lactose + UDP

This reaction is catalyzed by the lactose synthase enzyme system, which is composed of a catalytic subunit, β-1,4-galactosyltransferase (β4GalT-I), and a regulatory subunit, α-lactalbumin. nih.gov While β4GalT-I is found in many tissues, α-lactalbumin is specific to the mammary gland and lowers the Michaelis constant (Km) of the enzyme for glucose, making the synthesis highly efficient at physiological concentrations. pathbank.orgnih.gov For in vitro synthesis, these components can be purified and combined with the substrates under optimal conditions to yield the desired labeled lactose.

Isotopic Purity Assessment Techniques for Labeled Carbohydrate Tracers

Ensuring the isotopic purity of this compound is critical for its use as a tracer. Several analytical techniques are employed to determine the level of 13C enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition).

Mass Spectrometry (MS) is a primary tool for assessing isotopic enrichment. nih.govnih.govnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers (HRMS), are utilized. nih.govnih.gov These methods separate the labeled compound from potential contaminants and then analyze its mass-to-charge ratio. By comparing the mass spectrum of the labeled lactose to that of an unlabeled standard, the mass isotopomer distribution (MID) can be determined. nih.gov This distribution reveals the fractional abundance of molecules with different numbers of 13C atoms (from M+0 to M+12 for fully labeled lactose, though in this case, the focus is on the M+6 of the glucose moiety). The data must be corrected for the natural abundance of isotopes to accurately quantify the enrichment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. nih.gov 13C-NMR can directly detect the 13C nuclei. The signal intensity in a quantitative 13C-NMR spectrum is proportional to the number of 13C atoms, allowing for the calculation of the enrichment level. creative-proteomics.com The presence of homonuclear 13C–13C coupling interactions in the spectrum can also confirm that the polysaccharide is fully enriched in 13C. oup.com

The combination of these techniques provides a comprehensive assessment of the isotopic purity, ensuring the reliability of this compound as a tracer in metabolic studies.

Structural Validation of 13C Enrichment within the Glucose Moiety of Lactose

Beyond confirming isotopic purity, it is essential to validate that the 13C enrichment is located specifically and uniformly within the glucose unit of the lactose molecule. NMR spectroscopy is the principal method for this structural elucidation.

13C-NMR spectroscopy provides detailed information about the chemical environment of each carbon atom in the molecule. The chemical shift of each carbon is unique and sensitive to its position within the molecular structure. By comparing the 13C-NMR spectrum of the synthesized this compound with established spectral data for unlabeled lactose, the specific sites of 13C labeling can be confirmed. mdpi.comresearchgate.nethmdb.caresearchgate.netchemicalbook.com The presence of signals corresponding to all six carbons of the glucose moiety at their expected chemical shifts confirms the uniform labeling.

Two-dimensional (2D) NMR techniques , such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are also employed. hmdb.camcdb.ca An [1H, 13C]-HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly bonded. This provides unambiguous assignment of the 13C signals to specific positions within the glucose ring structure, verifying the integrity of the labeled molecule. hmdb.ca

The following table presents typical experimental 13C-NMR chemical shifts for the carbon atoms in the glucose and galactose moieties of lactose, which are used as a reference for validating the structure of the synthesized labeled compound.

Carbon AtomMoietyChemical Shift (ppm)
C1Glucose92.5
C2Glucose74.4
C3Glucose86.9
C4Glucose69.5
C5Glucose75.8
C6Glucose61.5
C1'Galactose103.7
C2'Galactose71.9
C3'Galactose73.4
C4'Galactose75.8
C5'Galactose75.8
C6'Galactose61.5

Table based on data from various sources, including the Human Metabolome Database. hmdb.caresearchgate.net

Through these rigorous analytical methods, the precise structure and uniform 13C labeling of the glucose unit in this compound are definitively validated.

Methodological Frameworks for Ul 13c6glc Lactose Monohydrate Tracer Studies

Fundamental Principles of Stable Isotope Tracing with [UL-13C6glc]Lactose Monohydrate

Stable isotope tracing is a powerful technique used to follow the journey of atoms through metabolic pathways. Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive and safe for use in a wide range of biological experiments. The fundamental principle of using this compound as a tracer lies in its metabolic processing.

Upon introduction into a biological system, the lactose (B1674315) molecule is cleaved by the enzyme lactase (or β-galactosidase) into its two constituent monosaccharides: unlabeled galactose and uniformly labeled glucose ([U-¹³C₆]glucose). This labeled glucose then enters central carbon metabolism, a collection of the most fundamental metabolic pathways.

The primary pathways that the ¹³C-labeled glucose enters are:

Glycolysis: The [U-¹³C₆]glucose is metabolized to two molecules of [U-¹³C₃]pyruvate.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): This pathway uses glucose to generate NADPH and precursors for nucleotide synthesis. The labeled carbons from glucose will be incorporated into various pentose phosphates.

Tricarboxylic Acid (TCA) Cycle: The labeled pyruvate (B1213749) from glycolysis is converted to [1,2-¹³C₂]acetyl-CoA, which then enters the TCA cycle. creative-proteomics.com This results in the labeling of TCA cycle intermediates such as citrate, succinate, and malate.

By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the incorporation of ¹³C into these downstream metabolites. creative-proteomics.com The specific pattern and extent of ¹³C enrichment in these molecules provide a direct readout of the activity of the metabolic pathways involved. 13cflux.net This allows for the quantitative measurement of metabolic rates, known as fluxes, revealing how cells are utilizing the glucose portion of lactose. nih.gov

Advanced Experimental Design Strategies for Optimal Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is the computational method used to quantify the rates of metabolic reactions. The accuracy and resolution of MFA are highly dependent on the experimental design, particularly the choice of isotopic tracer and labeling strategy. nih.govnih.gov While using 100% this compound can provide valuable information, advanced strategies are often necessary to resolve complex metabolic networks.

The selection of a tracer is a critical factor and should be tailored to the specific metabolic pathways being investigated. nih.gov The goal is to design an experiment that maximizes the information obtained from the labeling patterns. nih.gov

Table 1: Advanced Experimental Design Strategies for ¹³C-MFA

StrategyDescriptionObjectivePrimary Benefit
Parallel Labeling ExperimentsConducting multiple simultaneous experiments on identical cell cultures, each with a different isotopic tracer (e.g., [UL-13C6glc]Lactose in one, [1,2-¹³C₂]glucose in another).To generate complementary labeling data that constrains flux estimates more tightly than a single tracer experiment.Increases the accuracy and precision of flux measurements and helps validate the assumed metabolic network model. nih.gov
Tracer Mixture StrategyUsing a defined mixture of labeled and unlabeled substrates, or differently labeled substrates (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).To create more complex and informative labeling patterns in downstream metabolites.Enhances the ability to resolve fluxes through converging or parallel pathways that would be indistinguishable with a single, uniformly labeled tracer. nih.gov
Positional Isotope LabelingUsing a tracer that is labeled only at specific carbon positions (e.g., [1-¹³C]glucose) instead of uniformly.To track the fate of individual carbon atoms through specific reaction mechanisms.Provides high resolution for specific pathways, such as distinguishing between the oxidative and non-oxidative branches of the Pentose Phosphate Pathway. biorxiv.org
Rational Tracer Selection via ModelingEmploying computational algorithms (e.g., based on Elementary Metabolite Units or EMU) to predict which tracer or tracer mixture will provide the most information for a given metabolic network before performing the experiment.To a priori identify the optimal tracer that maximizes the number of observable fluxes.Saves resources and time by avoiding suboptimal experimental designs; provides a systematic approach instead of trial-and-error. nih.gov

By implementing these advanced strategies, researchers can significantly improve the quality of MFA results, leading to a more detailed and accurate understanding of cellular physiology.

Sampling and Sample Preparation Techniques for Biological Systems in [UL-13C6glc]Lactose Tracer Experiments

The quality and reliability of data from tracer experiments are critically dependent on the procedures used for sampling and sample preparation. metabolon.com The metabolome is highly dynamic, with metabolite concentrations capable of changing within seconds. youtube.com Therefore, preserving the metabolic state of the sample at the moment of collection is paramount.

The primary goal of sample preparation is to effectively quench all enzymatic activity, thereby halting metabolic processes, and to efficiently extract the small molecule metabolites for analysis while removing interfering macromolecules like proteins and lipids. youtube.com

Key Steps in Sample Preparation:

Metabolism Quenching: This is the most critical step. For cell cultures, this is often achieved by rapidly aspirating the culture medium and adding a sub-freezing quenching solution, such as 60% methanol (B129727) at -20°C or colder. youtube.com For tissues, rapid freeze-clamping using tongs pre-chilled in liquid nitrogen is the gold standard. The objective is to stop enzymatic reactions instantly to capture an accurate snapshot of the metabolome. metabolon.com

Metabolite Extraction: Following quenching, metabolites are extracted from the biological matrix. A common method involves using a biphasic solvent system, such as a mixture of methanol, chloroform, and water. This separates polar metabolites (which are typically analyzed in tracer studies) into the aqueous phase, lipids into the organic phase, and precipitates proteins at the interface.

Sample Processing: The extracted metabolite solution is then processed for analysis. This may involve drying the sample to remove the solvent (e.g., using a SpeedVac evaporator) and then reconstituting it in a suitable solvent for the analytical platform. biorxiv.org For GC-MS analysis, a derivatization step is often required to make the non-volatile metabolites amenable to gas chromatography.

Table 2: Summary of Sample Preparation Considerations for Different Biological Systems

Biological SystemTypical Quenching MethodCommon Extraction SolventKey Consideration
Adherent Cell CulturesRapid aspiration of medium followed by addition of ice-cold methanol or saline.Methanol/Chloroform/WaterMinimizing the time between removing the culture from the incubator and quenching is crucial.
Suspension Cell CulturesCentrifugation at low temperature or filtration to separate cells from the medium, followed by immediate resuspension in a cold quenching solution.Methanol/Acetonitrile/WaterThe separation process must be rapid to prevent metabolic changes due to nutrient deprivation or hypoxia.
Tissue SamplesFreeze-clamping with liquid nitrogen-cooled tongs immediately upon excision.Methanol/Water, often after homogenization of the frozen tissue.The time from excision to freezing must be minimized to prevent ischemia-induced metabolic shifts.
Biofluids (e.g., Plasma, Urine)Addition of an anticoagulant (for plasma) followed by immediate centrifugation at low temperature and freezing of the supernatant at -80°C. metabolon.comProtein precipitation with cold organic solvents (e.g., methanol, acetonitrile).Avoiding freeze-thaw cycles is critical; samples should be aliquoted before initial freezing. nih.gov

Integration of this compound into In Vitro, Ex Vivo, and Animal Models

The application of this compound as a tracer is versatile and can be adapted to various experimental models, each offering unique insights into metabolism.

In Vitro Models: These models involve the use of isolated cells grown in culture. Introducing this compound into the culture medium allows for the detailed investigation of intracellular metabolic pathways under tightly controlled conditions. nih.gov This is particularly useful for studying the metabolic response of specific cell types to the glucose load from lactose or for characterizing the metabolic phenotype of genetically engineered cells. nih.gov For instance, one could study how cancer cells utilize the glucose from lactose to fuel their growth.

Ex Vivo Models: These models use tissues or organs that have been removed from an organism and are maintained in a viable state for a short period. Examples include perfused organs (like a liver or heart) or tissue slices. Supplying this compound to an ex vivo system allows for the study of tissue-specific metabolism without the confounding influences of systemic circulation and inter-organ communication. biorxiv.org This approach can reveal how a specific tissue, such as intestinal tissue, absorbs and metabolizes lactose.

Animal Models: In vivo studies using animal models (e.g., mice) provide the most physiologically relevant context for metabolic research. Administering this compound to an animal allows researchers to trace the absorption of the labeled glucose from the gut, its distribution to various organs, and its subsequent metabolism by different tissues throughout the body. nih.gov This can be used to study whole-body energy metabolism, the metabolic fate of dietary lactose, and how these processes are altered in disease states like galactosemia or diabetes.

Table 3: Comparison of Experimental Models for [UL-13C6glc]Lactose Tracer Studies

Model TypePrimary ApplicationAdvantagesLimitations
In Vitro (Cell Culture)Studying cell-autonomous metabolism and response to stimuli.High-throughput, tightly controlled environment, easy genetic manipulation.Lacks physiological context of tissue architecture and inter-cellular communication.
Ex Vivo (Perfused Organs/Tissues)Investigating tissue-specific metabolism in isolation.Preserves some tissue architecture and cell-cell interactions; bridges the gap between in vitro and in vivo.Limited viability over time; removal from the whole-body environment alters metabolic inputs.
Animal Models (In Vivo)Studying whole-body metabolism, nutrient trafficking, and inter-organ metabolic cross-talk.Highest physiological relevance, captures systemic effects and interactions between organs.More complex, lower throughput, more expensive, and subject to ethical considerations.

Sophisticated Analytical Techniques for Isotopic Enrichment Analysis of Ul 13c6glc Lactose Metabolites

Mass Spectrometry (MS) Based Approaches for Metabolite Labeling Analysis

Mass spectrometry is a cornerstone technique in metabolic research due to its high sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the quantification of metabolites and their isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profiling of Carbohydrates and their Derivatives

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like carbohydrates, a chemical derivatization step is necessary to increase their volatility. This technique offers excellent chromatographic separation, which is crucial for resolving complex mixtures of metabolites. nih.gov

In the context of [UL-13C6glc]Lactose studies, after administration and subsequent metabolism, various carbohydrate metabolites and their derivatives can be extracted from biological samples. These are then derivatized and analyzed by GC-MS. The mass spectrometer detects the different isotopologues of each metabolite based on the number of 13C atoms incorporated. By analyzing the fragmentation patterns of these molecules, it is possible to gain insights into the specific positions of the 13C labels, which in turn helps in elucidating the metabolic pathways. nih.gov For instance, the analysis of sugars by GC-MS can reveal the extent of 13C labeling in glucose and fructose (B13574) moieties, providing data to better define fluxes around hexose (B10828440) and pentose (B10789219) phosphate (B84403) pools. nih.govresearchgate.net

Table 1: GC-MS Analysis of 13C-Labeled Metabolites

Metabolite Derivatization Method Key Fragment Ions for Isotopic Analysis Application
Glucose Methyloxime trimethylsilyl Ions retaining specific carbon atoms Determining the complete 13C-labeling pattern nih.gov
Alanine (B10760859) tBDMS [M-57]+, [M-85]+ Measuring 13C-labeling from [1-13C]glucose shimadzu.com
Sugars (general) Acetate Dependent on sugar type Correcting for kinetic isotope effects during derivatization fao.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Flux Analysis of Polar Metabolites

LC-MS is particularly advantageous for the analysis of polar, non-volatile metabolites, as it typically does not require derivatization. This technique couples the high-resolution separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. It is widely used for metabolic flux analysis, which quantifies the rates of metabolic reactions. nih.gov

When studying the metabolism of [UL-13C6glc]Lactose, LC-MS can be used to track the 13C label as it is incorporated into a wide range of polar metabolites such as organic acids, amino acids, and nucleotides. By measuring the mass isotopomer distribution (MID) of these metabolites over time, researchers can model and calculate the fluxes through various metabolic pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Positional Isotopic Enrichment and Fragment Analysis

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This is invaluable for determining the positional distribution of isotopes within a molecule. nih.gov

For metabolites derived from [UL-13C6glc]Lactose, MS/MS can distinguish between different positional isotopomers (isotopologues with the same number of heavy isotopes but at different positions). The fragmentation of a metabolite in the mass spectrometer is not random; it breaks at specific chemical bonds. By analyzing the masses of the fragment ions, it is possible to deduce which parts of the molecule contain the 13C atoms. This detailed positional information is crucial for resolving ambiguities in pathway analysis and for obtaining a more accurate picture of metabolic fluxes. shimadzu.comnih.gov For example, a sensitive UPLC-MS/MS method has been developed for the quantification of lactose (B1674315) itself, utilizing 13C12-lactose as an internal standard, demonstrating the precision of this technique. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. It is based on the magnetic properties of atomic nuclei.

13C-NMR Spectroscopy for Direct Measurement of Positional Labeling

13C-NMR spectroscopy directly detects the 13C nuclei in a molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal in the NMR spectrum. The intensity of each signal is proportional to the number of 13C atoms at that position. This makes 13C-NMR an exceptional tool for determining the exact location of 13C labels within a metabolite. nih.gov

When analyzing metabolites from [UL-13C6glc]Lactose, 13C-NMR can provide a complete picture of the positional isotopomer distribution. This is a significant advantage over mass spectrometry-based methods, which often rely on fragmentation to infer positional information. nih.gov For example, 13C-NMR can distinguish between glucose that has been metabolized through different pathways, leading to different labeling patterns in downstream products like lactate (B86563) or glutamate (B1630785). nih.gov The ability to resolve these positional isotopomers is critical for accurate metabolic flux analysis and for understanding complex metabolic networks. researchgate.net

Table 2: Comparison of Analytical Techniques for 13C-Labeled Metabolite Analysis

Technique Principle Key Advantages Key Limitations Application to [UL-13C6glc]Lactose
GC-MS Separation of volatile compounds followed by mass analysis High chromatographic resolution, established libraries Requires derivatization, potential for isotopic fractionation fao.org Isotopic profiling of derivatized carbohydrates and amino acids nih.govnih.gov
LC-MS Separation of polar compounds followed by mass analysis Analyzes non-volatile polar metabolites directly, suitable for flux analysis Lower chromatographic resolution than GC for some compounds Isotopic flux analysis of central carbon metabolism nih.govnih.gov
MS/MS Fragmentation of selected ions for structural elucidation Provides positional isotopic information through fragmentation patterns Fragmentation can be complex and may not reveal all positional information Distinguishing positional isotopomers of key metabolites shimadzu.comnih.gov
IRMS High-precision measurement of bulk isotope ratios Extremely high precision for bulk isotopic enrichment No positional or molecular information Measuring total 13C enrichment in breath CO2 or bulk samples nih.govnih.gov
13C-NMR Direct detection of 13C nuclei based on magnetic properties Direct, non-destructive measurement of positional labeling Lower sensitivity compared to MS Detailed positional isotopomer analysis of metabolites like glutamate and lactate nih.gov

1H-NMR and Multi-Dimensional NMR Techniques for Indirect Isotopic Detection and Enhanced Sensitivity

While direct detection of the ¹³C nucleus is possible, its low natural abundance and smaller gyromagnetic ratio result in inherently low sensitivity compared to proton (¹H) NMR. acs.org To overcome this, indirect detection methods using ¹H-NMR are frequently employed. The presence of a ¹³C nucleus adjacent to a proton causes a splitting of the proton's resonance signal due to scalar (J) coupling. This results in characteristic satellite peaks flanking the main ¹H peak, which can be used to quantify the degree of ¹³C enrichment. nih.gov

One-dimensional (1D) ¹H-NMR provides a rapid method for quantifying ¹³C enrichment by comparing the integrals of the ¹³C satellite peaks to the central peak arising from the ¹²C isotopologue. nih.gov However, complex biological samples often yield crowded spectra with significant signal overlap, making accurate quantification from 1D spectra challenging. rsc.org

Multi-dimensional NMR techniques, such as the two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) experiment, offer significantly enhanced resolution by separating signals into two frequency dimensions. hmdb.ca In an HSQC spectrum, a correlation is observed between a proton and the carbon atom to which it is directly bonded. This allows for the resolution of individual ¹H-¹³C pairs, even in complex mixtures. The intensity of the cross-peak in an HSQC spectrum is proportional to the concentration of the specific ¹H-¹³C pair, providing a sensitive method for measuring isotopic enrichment at specific atomic positions within a metabolite. rsc.org

To further enhance sensitivity, especially for large biomolecules or low-abundance metabolites, techniques such as Transverse Relaxation-Optimized Spectroscopy (TROSY) can be combined with isotopic labeling. rsc.org Deuteration of the molecule, with the reintroduction of protons at specific sites (e.g., methyl groups), can also be used to simplify spectra and improve sensitivity. rsc.orgnih.gov

Technique Principle Advantages Disadvantages
1D ¹H-NMR Indirect detection of ¹³C via J-coupling, leading to satellite peaks.Rapid analysis, straightforward quantification in simple mixtures.Spectral overlap in complex mixtures can hinder accurate quantification. rsc.org
2D ¹H-¹³C HSQC Correlation of directly bonded ¹H and ¹³C nuclei, separating signals in two dimensions.High resolution, site-specific isotopic information. hmdb.caLonger acquisition times compared to 1D NMR.
TROSY Reduces transverse relaxation, leading to narrower linewidths and increased sensitivity for large molecules. rsc.orgSignificant sensitivity enhancement for macromolecules.Specialized pulse sequences and instrumentation required.
Deuteration with ¹H reintroduction Simplifies spectra and reduces relaxation losses by replacing most protons with deuterium.Increased sensitivity and resolution for specific sites. rsc.orgnih.govRequires specific biosynthetic labeling strategies.

Data Processing and Isotopic Correction Algorithms for High-Resolution Analysis

The raw data obtained from NMR or mass spectrometry (MS) analysis of isotopically labeled samples requires significant processing to accurately determine the level of isotopic enrichment. A critical step in this process is the correction for the natural abundance of heavy isotopes. nih.govresearchgate.net All elements with stable isotopes have a naturally occurring distribution of these isotopes. For instance, carbon naturally contains approximately 1.1% ¹³C. acs.org This natural abundance contributes to the measured signal of the M+1 isotopologue (a molecule containing one ¹³C atom) and must be subtracted to determine the true enrichment from the [UL-13C6glc]Lactose tracer.

Various algorithms and software tools have been developed to perform this natural abundance correction. These algorithms typically use matrix-based calculations to deconvolute the measured isotopic distribution into the contribution from natural abundance and the contribution from the isotopic tracer. nih.govresearchgate.net Tools like PolyMID-Correct and IsoCorrectoR are designed to handle data from stable isotope tracing experiments, including those with multiple isotopic labels. nih.govnih.gov

For high-resolution analysis, especially in the context of metabolomics where a large number of metabolites are analyzed simultaneously, automated data processing pipelines are essential. uky.edunih.gov These pipelines often include steps for peak detection, alignment, and quantification, followed by isotopic correction. nih.gov In MS-based metabolomics, software platforms like XCMS, MetaboAnalyst, and MS-DIAL are widely used for initial data processing. nih.gov For stable isotope tracing data, specialized tools such as X13CMS have been developed to identify and quantify isotopologue groups. nih.gov

The choice of algorithm and processing workflow depends on the analytical platform used (NMR or MS), the resolution of the data, and the specific isotopic tracer. nih.govnih.gov For example, some correction algorithms assume that all non-tracer isotopologues are resolved from the tracer isotopologues, a condition that is more likely to be met with high-resolution mass spectrometers. nih.gov

Algorithm/Tool Primary Function Key Features
PolyMID-Correct Corrects for natural abundance of isotopes in stable isotope tracing data. nih.govApplicable to both low and high-resolution mass spectrometry data; can handle dual-isotope tracers. nih.govnih.gov
IsoCorrectoR Natural abundance correction for multiple-tracer data. nih.govPrimarily for high-resolution MS data; can correct for ¹³C and ¹⁵N simultaneously. nih.gov
XCMS General metabolomics data processing (peak detection, alignment, etc.). nih.govWidely used platform for pre-processing of MS data.
X13CMS Global analysis of ¹³C enrichment in metabolites. nih.govAn extension of XCMS specifically for stable isotope tracing data. nih.gov

Applications of Ul 13c6glc Lactose Monohydrate in Diverse Metabolic Research Models

In Vitro Cellular and Tissue Culture Models for Lactose (B1674315) Metabolism Investigations

In vitro models offer a controlled environment to dissect the intricate pathways of lactose metabolism at the cellular level. The use of [UL-13C6glc]Lactose Monohydrate in these systems enables researchers to trace the journey of the ¹³C-labeled glucose from lactose hydrolysis through various metabolic routes.

Elucidating Enterocyte Metabolic Fate of Lactose-Derived Monosaccharides

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying the function of intestinal enterocytes. When cultured, these cells differentiate to form a polarized monolayer that mimics the small intestinal barrier. By introducing this compound into the culture medium of differentiated Caco-2 cells, researchers can simulate the digestion and absorption of lactose.

Following the hydrolysis of the labeled lactose by lactase enzymes on the apical membrane of the Caco-2 cells, the resulting ¹³C-glucose and unlabeled galactose are transported into the cells. Subsequent analysis of intracellular and basolateral media samples via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can reveal the metabolic fate of the ¹³C-glucose. Studies using similar ¹³C-labeled glucose tracers have shown that a significant portion of the absorbed glucose is utilized for the cells' own energy needs through glycolysis. The labeled carbons can be detected in glycolytic intermediates and end-products such as lactate (B86563) and pyruvate (B1213749). Furthermore, the incorporation of ¹³C into glycogen (B147801) stores within the enterocytes can be quantified, providing a measure of direct glucose storage in the gut epithelium.

Studying Hepatic Glucose and Galactose Metabolism from Labeled Lactose

The liver is a central hub for glucose and galactose metabolism. In vitro studies using primary hepatocytes or hepatoma cell lines like HepG2 allow for a detailed investigation of how the liver processes the monosaccharides derived from lactose. When these cells are incubated with this compound, the ¹³C-labeled glucose, once taken up by the hepatocytes, can enter several key metabolic pathways.

Analysis of Substrate Utilization in Adipocytes and Myocytes

Adipocytes (fat cells) and myocytes (muscle cells) are crucial for systemic glucose homeostasis. While direct studies using this compound in these cell types are not extensively documented, the principle of using ¹³C-labeled glucose derived from lactose is applicable. In cultured adipocytes, such as the 3T3-L1 cell line, the ¹³C-glucose from hydrolyzed lactose can be traced into pathways of lipogenesis. The incorporation of ¹³C into glycerol-3-phosphate and fatty acids would provide a direct measure of glucose conversion to triglycerides.

Similarly, in cultured myocytes, like C2C12 cells, the uptake and metabolism of the ¹³C-glucose can be monitored to assess its contribution to glycogen synthesis and energy production via glycolysis and the TCA cycle, particularly under conditions simulating rest and exercise.

Ex Vivo Organ Perfusion and Tissue Slice Models for Real-time Flux Measurements

Ex vivo models, such as isolated perfused organs and tissue slices, bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cell-cell interactions. While specific data on this compound in these systems is limited, the application of ¹³C-labeled substrates in perfused liver models is well-established for metabolic flux analysis. mdpi.com

Introducing this compound into the perfusate of an isolated liver would allow for real-time monitoring of the metabolic fate of the lactose-derived ¹³C-glucose. By sampling the perfusate and the tissue at various time points, researchers can measure the rates of ¹³C-glucose uptake, its conversion to glycogen, its release as newly synthesized glucose, and its flux through glycolysis and the TCA cycle. This provides a dynamic view of hepatic carbohydrate metabolism under various physiological and pathological conditions. Similar principles can be applied to perfused intestinal segments to study absorption and metabolism in a more intact system than cultured cells.

Animal Models (Non-Human) for Systemic Metabolic Tracing Studies

Animal models are indispensable for understanding the integrated physiological response to lactose digestion and metabolism. The use of this compound in non-human models allows for the investigation of whole-body lactose utilization and inter-organ metabolic cross-talk.

Investigation of Lactose Hydrolysis and Absorption Kinetics in Animal Models

By analyzing blood, urine, and expired air for ¹³C enrichment, researchers can quantify the extent to which the lactose-derived glucose is oxidized for energy (measured by ¹³CO₂ in breath), stored as glycogen in tissues like the liver and muscle, or converted to other metabolites. For instance, studies using a similar tracer, [1-13C]lactose, in premature infants demonstrated that by monitoring the isotopic enrichment of plasma glucose, the fraction of dietary lactose subjected to in vivo hydrolysis could be estimated. biosynth.com This approach, when applied with this compound in animal models, can provide detailed insights into the kinetics of lactose digestion and the metabolic fate of its glucose component under different dietary conditions or in models of lactose intolerance.

Table of Research Findings from Labeled Lactose Studies

Research Model Labeled Substrate Key Findings Reference
Premature Infants[1-¹³C]lactoseLactose digestion is efficient by 34-weeks postconceptional age, with the fraction of dietary lactose hydrolyzed averaging 1.02 ± 0.16. biosynth.com
Perfused Rat Liver[1-¹³C]glucoseAllows for the assessment of novel compounds on hepatic glucose metabolism, including glycogen synthesis and glycolysis. mdpi.com
Newborn LambsUnlabeled Lactose (in milk)The newborn liver efficiently extracts galactose and lactate, but not glucose, after a milk feeding. nih.gov
Galactosemic Mice[¹³C]galactoseRevealed tissue-specific patterns of galactose metabolite accumulation, with the highest concentrations in the liver and kidney. libretexts.org

Tracing Glucose and Galactose Contribution to Systemic Energy Metabolism

The appearance of ¹³C-labeled glucose in the plasma provides a direct measure of the efficiency of lactose digestion and subsequent glucose absorption nih.gov. The rate and extent of this appearance can be quantified to understand how much of the ingested lactose contributes to the circulating glucose pool. This is particularly useful in studies of lactose maldigestion, where the amount of absorbed ¹³C-glucose is significantly lower nih.gov.

Furthermore, the metabolism of the absorbed ¹³C-glucose can be tracked throughout the body. The oxidation of this labeled glucose in various tissues releases ¹³CO₂ which can be measured in expired breath. The ¹³CO₂ breath test is a well-established method for assessing lactose digestion and absorption nih.govlactosolution.comlactosolution.com. A high level of ¹³CO₂ in the breath indicates that the labeled glucose from the lactose has been efficiently absorbed and utilized as an energy source by the body. Conversely, a low level of ¹³CO₂ suggests that the lactose was not well digested and the labeled glucose was not available for systemic metabolism nih.gov.

Insights into Hepatic Glycogenesis, Glycolysis, and Gluconeogenesis Pathways

Once the ¹³C-labeled glucose from this compound enters the portal circulation and reaches the liver, it can be used to probe key hepatic metabolic pathways. The liver plays a central role in maintaining glucose homeostasis through glycogenesis (the synthesis of glycogen), glycolysis (the breakdown of glucose for energy), and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).

By tracking the incorporation of the ¹³C label into hepatic glycogen, researchers can quantify the rate of hepatic glycogenesis directly from dietary lactose-derived glucose. Similarly, the appearance of ¹³C-labeled metabolites of glycolysis, such as lactate and pyruvate, in the liver or blood provides insights into the rate of hepatic glycolysis.

Understanding Peripheral Tissue Glucose Uptake and Oxidation

The ¹³C-labeled glucose derived from this compound that bypasses the liver enters the systemic circulation and becomes available for uptake by peripheral tissues such as skeletal muscle and adipose tissue. These tissues are major sites of glucose disposal, particularly after a meal.

By measuring the rate of disappearance of ¹³C-labeled glucose from the blood and its incorporation into tissues, researchers can assess peripheral glucose uptake. This is crucial for understanding insulin (B600854) sensitivity and the pathogenesis of conditions like type 2 diabetes, where peripheral glucose uptake is impaired sketchy.com.

The oxidation of the labeled glucose in peripheral tissues can be determined by measuring the production of ¹³CO₂. This provides a measure of how much of the lactose-derived glucose is being used for energy production in these tissues. This application is particularly relevant in exercise physiology and in studies of metabolic diseases where energy substrate utilization is altered.

Gut Microbiome Research Utilizing this compound

The gut microbiome plays a critical role in human health and disease, and its ability to metabolize dietary components that escape digestion in the upper gastrointestinal tract is of significant interest. This compound is a valuable tool for investigating the interactions between dietary lactose and the gut microbiota.

Characterization of Microbial Lactose Fermentation Pathways

When undigested lactose reaches the colon, it becomes a substrate for fermentation by the resident microbiota. The fermentation of lactose by gut bacteria produces a variety of metabolites, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate (B1204436), as well as gases like hydrogen, carbon dioxide, and methane (B114726) staywellsolutionsonline.comquora.com.

Using this compound, researchers can trace the flow of the ¹³C label from the glucose moiety of lactose into these fermentation end-products. For example, the detection of ¹³C-labeled acetate, propionate, and butyrate in fecal or blood samples provides definitive evidence of their production from the glucose part of lactose by the gut microbiota. This allows for the quantification of the contribution of lactose to the total SCFA pool.

In a study on Bifidobacterium animalis subsp. lactis, the metabolism of lactose specifically labeled with ¹³C on the glucose moiety was analyzed. The results showed that the carbon from the labeled glucose was recovered in fermentation products consistent with the bifid shunt, a key metabolic pathway in bifidobacteria nih.gov.

Fermentation ProductLabeling StatusImplication
Acetate¹³C-labeledProduced from the glucose moiety of lactose.
Propionate¹³C-labeledProduced from the glucose moiety of lactose.
Butyrate¹³C-labeledProduced from the glucose moiety of lactose.
Lactate¹³C-labeledAn intermediate in the fermentation of the glucose from lactose.

Identification of Lactose-Utilizing Microbial Species and Communities

Stable isotope probing (SIP) is a powerful technique that can be combined with the use of this compound to identify the specific microorganisms within a complex gut community that are actively metabolizing lactose. In a SIP experiment, the labeled lactose is administered, and after a period of incubation, the microbial DNA, RNA, or proteins are extracted.

The macromolecules that have incorporated the ¹³C from the labeled glucose will be heavier than their unlabeled counterparts. These heavier molecules can be separated by density-gradient ultracentrifugation and then analyzed using sequencing or proteomics techniques. This allows for the identification of the specific bacterial species that have consumed the labeled lactose youtube.com.

Studies have shown that various gut bacteria, including species of Bifidobacterium, Lactobacillus, and Bacteroides, are capable of fermenting lactose nih.govmdpi.com. Using this compound in SIP studies can provide a more detailed picture of which of these species are the primary lactose fermenters in different individuals or under different conditions.

Tracing Microbial Metabolite Production and Cross-Feeding Interactions

The gut microbial ecosystem is characterized by complex metabolic interactions, including cross-feeding, where the metabolic byproducts of one species serve as a substrate for another. This compound is an excellent tool for unraveling these intricate relationships.

For instance, one bacterial species may ferment the ¹³C-labeled glucose from lactose to produce ¹³C-labeled lactate. This labeled lactate can then be taken up and utilized by another species, which may convert it into other products like butyrate. By tracking the flow of the ¹³C label through different metabolites and microbial species, these cross-feeding interactions can be mapped out nih.govnih.gov.

A study investigating a co-culture of Saccharomyces cerevisiae and Lactococcus lactis used lactose with the glucose fraction labeled with ¹³C. The results demonstrated that the yeast utilized galactose and, to a lesser extent, lactic acid that were produced and shared by L. lactis nih.gov. This highlights the utility of using specifically labeled lactose to dissect metabolic exchanges within a microbial community.

Primary Metabolite (from initial fermentation)Secondary Metabolite (from cross-feeding)Implication
¹³C-Lactate¹³C-ButyrateDemonstrates cross-feeding where lactate producers support butyrate producers.
Unlabeled GalactoseLabeled microbial amino acidsShows that the unlabeled part of the lactose molecule is also utilized and can be traced if the consuming organism's metabolic network is known in relation to the labeled glucose metabolism.

Deciphering Host-Microbiome Metabolic Axes in Preclinical Contexts

The intricate metabolic dialogue between the host and its resident gut microbiota is a burgeoning field of research, with profound implications for health and disease. Stable isotope tracing, a powerful analytical technique, has emerged as a critical tool for dissecting these complex interactions in vivo. The use of specifically labeled substrates, such as this compound, in preclinical models offers a precise method to track the journey of dietary carbons across the host-microbiome interface, revealing the metabolic fate of nutrients and the extent of microbial contributions to host metabolism.

In preclinical research, administering this compound to animal models, such as conventional and germ-free mice, allows for the direct tracing of the ¹³C-labeled glucose moiety of lactose. This stable isotope-labeled sugar serves as a probe to illuminate the metabolic pathways activated by both the host and the gut microbiota upon its consumption. As the labeled lactose transits through the gastrointestinal tract, it is metabolized by intestinal enzymes and microbial populations, leading to the incorporation of ¹³C atoms into a wide array of downstream metabolites. These labeled molecules can then be detected and quantified in various host tissues and biofluids, providing a dynamic map of metabolic exchange.

Research employing analogous ¹³C-labeled substrates, such as ¹³C-inulin, has demonstrated the power of this approach in uncovering the dynamic biochemical landscape of gut microbiome-host organ communications. nih.gov In these studies, oral administration of the labeled compound to mice resulted in the time-dependent enrichment of ¹³C-labeled metabolites in the cecum, which were subsequently detected in the plasma, liver, brain, and skeletal muscle. nih.gov This illustrates a metabolic bridge where microbial fermentation products are absorbed and utilized by the host.

By applying a similar methodology with this compound, researchers can investigate several key aspects of the host-microbiome metabolic axis:

Microbial Lactose Metabolism and Short-Chain Fatty Acid (SCFA) Production: The fermentation of the ¹³C-glucose component of lactose by gut bacteria would lead to the production of ¹³C-labeled SCFAs, including acetate, propionate, and butyrate. Tracking the appearance of these labeled SCFAs in the portal and systemic circulation provides direct evidence of microbial fermentation and subsequent host absorption.

Host Utilization of Microbiota-Derived Metabolites: Once absorbed, these ¹³C-labeled SCFAs can be used by the host in various metabolic processes. For instance, ¹³C-butyrate can serve as a primary energy source for colonocytes and has been shown to influence host epigenetics through histone acetylation. nih.govbiorxiv.org Stable isotope tracing can definitively demonstrate the transfer of carbon from microbially produced butyrate to host histone acetyl groups. nih.govbiorxiv.org

Inter-organ Trafficking of Labeled Metabolites: The journey of the ¹³C label can be followed beyond the gut and liver. Studies with other labeled substrates have shown that microbiota-derived carbons can be incorporated into a variety of molecules in different organs. nih.gov For example, ¹³C-labeled lactate and choline, originating from microbial metabolism, have been identified in the liver, brain, and skeletal muscle, highlighting the systemic impact of gut microbial activity. nih.gov

The insights gained from such preclinical studies are instrumental in understanding the physiological and pathophysiological roles of the gut microbiota. For instance, disruptions in this metabolic crosstalk have been implicated in conditions like inflammatory bowel disease and metabolic syndrome. By using this compound, researchers can explore how disease states or therapeutic interventions, such as pro- and prebiotics, modulate the metabolic capacity of the gut microbiome and its interaction with the host. nih.gov

The data generated from these preclinical investigations can be summarized in detailed tables to illustrate the metabolic fate of the ¹³C label from this compound.

Metabolite Class Detected ¹³C-Labeled Metabolites (Hypothetical) Potential Location of Detection Metabolic Significance
Short-Chain Fatty Acids ¹³C-Acetate, ¹³C-Propionate, ¹³C-ButyrateCecum, Portal Vein, Systemic Circulation, LiverProducts of microbial fermentation of the ¹³C-glucose from lactose; serve as energy sources for the host and signaling molecules.
Organic Acids ¹³C-Lactate, ¹³C-Succinate, ¹³C-FumarateCecum, Plasma, Liver, Skeletal MuscleIntermediates in central carbon metabolism, reflecting both microbial and host metabolic activity. ¹³C-lactate enrichment in skeletal muscle can indicate its use as an energy substrate. nih.gov
Amino Acids ¹³C-Alanine, ¹³C-Glutamate, ¹³C-AspartateCecum, Liver, BrainDe novo synthesis of amino acids by the gut microbiota using carbon from lactose, which can then be utilized by the host.
Host-Specific Metabolites ¹³C-labeled Glucose (from gluconeogenesis), ¹³C-labeled ketone bodies, ¹³C-acetyl-CoALiver, PlasmaIndicates the integration of microbiota-derived carbons into central host metabolic pathways.
Complex Lipids ¹³C-labeled fatty acids, ¹³C-labeled phosphatidylcholineLiver, CecumDemonstrates the contribution of microbial metabolites to host lipid synthesis. nih.gov

Table 1: Hypothetical Distribution of ¹³C-Labeled Metabolites Following this compound Administration in a Preclinical Model.

Organ/Biofluid Key ¹³C-Labeled Metabolites Detected (Hypothetical) Inferred Metabolic Interaction
Cecum ¹³C-SCFAs, ¹³C-Lactate, ¹³C-Amino AcidsPrimary site of microbial fermentation of the ¹³C-glucose moiety of lactose.
Portal Vein High concentrations of ¹³C-SCFAsDirect absorption of microbial fermentation products from the gut.
Liver ¹³C-Glucose, ¹³C-Ketone bodies, ¹³C-Choline, ¹³C-PhosphatidylcholineHost processing of microbial metabolites for energy, gluconeogenesis, and lipid synthesis. nih.gov
Systemic Plasma ¹³C-SCFAs, ¹³C-Lactate, ¹³C-Ketone bodiesSystemic distribution of microbiota-derived metabolites for use by peripheral tissues.
Brain ¹³C-Glutamate, ¹³C-GABAPotential for microbiota-derived carbons to cross the blood-brain barrier and contribute to neurotransmitter pools. nih.gov
Skeletal Muscle ¹³C-LactateUtilization of microbiota-derived lactate as an energy source. nih.gov

Table 2: Hypothetical Organ-Specific Distribution and Interpretation of ¹³C-Labeled Metabolites.

Insights into Metabolic Pathways and Fluxes Derived from Ul 13c6glc Lactose Monohydrate Tracing

Deconvolution of Glucose and Galactose Metabolic Fates and Interconversion

The unique structure of [UL-13C6glc]Lactose Monohydrate is particularly advantageous for disentangling the distinct metabolic fates of glucose and galactose. When cells metabolize this tracer, the enzyme β-galactosidase hydrolyzes the lactose (B1674315), releasing unlabeled galactose and uniformly labeled [U-13C6]glucose. dnalabs.caoup.com This allows researchers to follow the 13C-labeled glucose carbons as they traverse through various metabolic pathways, distinguishing them from the unlabeled carbons originating from galactose.

This approach has been effectively used in studies of microbial consortia. For instance, in a co-culture system where one bacterial strain is engineered to cleave lactose and another consumes the resulting monosaccharides, [UL-13C6glc]Lactose can reveal the specific contribution of glucose to the metabolism of the consumer strain. udel.edu By analyzing the labeling patterns in downstream metabolites and proteinogenic amino acids, researchers can determine how glucose is utilized, whether for glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or other biosynthetic routes, separate from the contributions of galactose. udel.edunih.gov

Furthermore, this method can shed light on the extent of interconversion between glucose and galactose. After initial metabolism, galactose is typically converted to glucose-1-phosphate via the Leloir pathway and can then enter the glucose metabolic pool. youtube.comyoutube.com By tracing the flow of the 13C label from the glucose moiety, scientists can quantify the flux through pathways that are exclusive to glucose metabolism versus those that might involve intermediates from galactose conversion, providing a clearer picture of monosaccharide interconversion rates.

Quantitative Determination of Metabolic Flux Rates in Central Carbon Metabolism

13C-Metabolic Flux Analysis (13C-MFA) is the premier method for quantifying intracellular metabolic fluxes, and [UL-13C6glc]Lactose serves as a critical tracer in these experiments. 13cflux.netnih.gov When cells are cultured with this labeled lactose as a carbon source, the 13C atoms from the glucose unit are incorporated into the backbone of various metabolites throughout the central carbon metabolism. 13cflux.net

The process involves several key steps:

Isotopic Labeling: Cells are grown in a medium where [UL-13C6glc]Lactose is a primary carbon source until they reach a metabolic and isotopic steady state. nih.govnih.gov

Metabolite Analysis: Key metabolites, particularly protein-derived amino acids and intracellular intermediates, are extracted.

Mass Spectrometry: The distribution of 13C isotopes (mass isotopomers) in these metabolites is precisely measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

Computational Modeling: The measured isotopomer distributions are fed into a computational model of the cell's metabolic network. By using complex algorithms, the model then calculates the absolute flux rates through the primary pathways of central carbon metabolism, such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle, that best explain the observed labeling patterns. nih.gov

This quantitative data allows for a detailed comparison of metabolic phenotypes under different conditions, helping to identify bottlenecks and understand how genetic or environmental perturbations affect cellular metabolism. nih.gov

Analysis of Substrate Partitioning and Anaplerotic/Cataplerotic Fluxes

[UL-13C6glc]Lactose tracing provides high-resolution data on how cells partition carbon from glucose between different metabolic fates. A key branch point is the glucose-6-phosphate node, where the carbon can be directed towards either energy production via glycolysis or biosynthetic pathways like the Pentose Phosphate Pathway (PPP), which generates NADPH and precursors for nucleotide synthesis. The specific labeling patterns that emerge from [U-13C6]glucose metabolism allow for precise quantification of the flux partitioning between these major pathways. nih.gov

Moreover, the tracer is instrumental in quantifying anaplerotic and cataplerotic fluxes, which are reactions that replenish or drain intermediates from the Tricarboxylic Acid (TCA) cycle, respectively. For example, pyruvate (B1213749), derived from the labeled glucose, can be converted to acetyl-CoA and enter the TCA cycle, or it can be carboxylated to form oxaloacetate, an anaplerotic reaction. By analyzing the 13C labeling of TCA cycle intermediates, researchers can determine the relative contributions of these different entry points. nih.gov This is crucial for understanding how cells maintain TCA cycle homeostasis to support both energy production and the biosynthesis of molecules like amino acids and fatty acids. In microbial co-cultures, this analysis has revealed the exchange of TCA cycle dicarboxylic acids between species. udel.edu

Uncovering Regulatory Mechanisms of Lactose and Monosaccharide Metabolism

The regulation of lactose metabolism, famously elucidated by the lac operon model in Escherichia coli, can be further investigated using isotopic tracers. dnalabs.carichmond.edu In bacteria, the presence of lactose induces the expression of genes required for its transport and breakdown, such as β-galactosidase and lactose permease. youtube.com However, this induction is often repressed when a preferred carbon source like glucose is available, a phenomenon known as carbon catabolite repression. nih.gov

By using [UL-13C6glc]Lactose in experiments with mixed sugar sources, researchers can precisely monitor the uptake and metabolism of the glucose derived from lactose in real-time. This allows for a dynamic view of how regulatory systems respond to the presence of different sugars. For example, studies in Clostridium acetobutylicum have shown that the organism exhibits diauxic growth, consuming glucose first before expressing the genes necessary to metabolize lactose. nih.gov Tracing the 13C label can quantify the lag phase and the rate of metabolic switching, providing deeper insights into the activity of transcriptional regulators and the mechanisms of carbon catabolite repression. nih.gov

Organism Regulatory System Observation with Isotope Tracing
Escherichia colilac OperonAllows for tracking the induction of the operon and subsequent metabolism of glucose derived from lactose. udel.edurichmond.edu
Clostridium acetobutylicumCarbon Catabolite RepressionDemonstrates diauxic growth, with the repression of the lac operon until glucose is depleted. nih.gov
Lactococcus lactisPTS and Permease TransportCan distinguish between transport via a lactose-PTS system and a permease, and track the subsequent metabolism of glucose and galactose-6-phosphate. oup.com

Discovery of Novel Metabolic Routes, Enzyme Activities, or Intermediates

Isotope tracing is a powerful tool for discovery, capable of revealing previously unknown aspects of metabolism. nih.govnih.gov When cells are fed [UL-13C6glc]Lactose, the resulting labeling patterns in metabolites are compared against the patterns predicted by known metabolic pathways. Discrepancies between the observed and predicted labeling can point to the existence of novel metabolic routes, unexpected enzyme activities, or new intermediates. nih.gov

For example, 13C-MFA studies in microbial communities have uncovered unexpected cross-feeding relationships. In one study, it was discovered that Salmonella enterica not only consumed glucose and galactose provided by E. coli but also fed on pyruvate produced by its partner. udel.edu In another co-culture experiment using specifically labeled lactose, a widespread exchange of carbon through acetate, CO2, and amino acids was identified, revealing a more complex metabolic interaction than previously understood. udel.edu These discoveries, enabled by the precise tracking of carbon atoms from labeled substrates, are crucial for understanding microbial ecology and for engineering more efficient microbial consortia for biotechnological applications.

Computational and Theoretical Approaches in Ul 13c6glc Lactose Monohydrate Research

Advanced Metabolic Flux Analysis (MFA) Algorithms and Software Tools for Isotopic Data Integration

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov When combined with stable isotope labeling experiments using tracers like [UL-13C6glc]Lactose Monohydrate, 13C-MFA can provide a detailed snapshot of cellular metabolism. The process involves introducing the labeled substrate to a biological system, allowing it to metabolize, and then measuring the distribution of the 13C label in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govnih.gov

Advanced algorithms are required to deconvolve this isotopic labeling data and calculate the underlying metabolic fluxes. These algorithms typically work by creating a mathematical model of the relevant metabolic network. They then simulate the flow of the 13C label through the network for a given set of fluxes and compare the resulting simulated labeling patterns with the experimentally measured data. By iteratively adjusting the fluxes to minimize the difference between the simulated and experimental data, the most likely in vivo fluxes can be determined. nih.gov

A variety of software tools have been developed to facilitate 13C-MFA. These platforms provide integrated environments for model construction, data processing, flux calculation, and statistical analysis. ucdavis.edu

Table 1: Software Tools for Isotopic Data Analysis

Software Tool Category Function
13CFLUX2 Metabolic Flux Analysis A comprehensive software suite for steady-state 13C-MFA, supporting model construction, flux estimation, and statistical evaluation. ucdavis.edunumberanalytics.com
OpenFLUX Metabolic Flux Analysis An open-source software for modeling 13C-based metabolic flux analysis, suitable for academic and research use. ucdavis.edu
INCA Metabolic Flux Analysis A MATLAB-based tool for isotopically non-stationary MFA (INST-MFA), which can analyze systems that have not yet reached an isotopic steady state. nih.govucdavis.edu
SUMOFLUX Metabolic Flux Analysis A toolbox designed for targeted 13C metabolic flux ratio analysis. ucdavis.edu
MetaboAnalyst Metabolomics & Multi-Omics A web-based platform for comprehensive metabolomics data analysis, including pathway analysis and tools for integrating with other omics data. metaboanalyst.ca

| XCMS & MZmine | Metabolomics Data Processing | Open-source software packages for processing raw mass spectrometry data, including feature detection, retention time correction, and alignment, which are prerequisite steps for interpreting labeling data. nih.govnumberanalytics.com |

Isotopic Network Reconstruction and Constraint-Based Modeling for Predictive Biology

The foundation of any MFA study is the metabolic network model. Isotopic network reconstruction involves defining all the relevant biochemical reactions, their stoichiometry, and the specific carbon atom transitions for the organism under study. When using this compound, this network must include the hydrolysis of lactose (B1674315) into galactose and labeled glucose, followed by the pathways that metabolize glucose, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Constraint-based modeling is a powerful approach used to analyze and predict metabolic behavior. These models rely on fundamental physicochemical constraints, such as mass balance and reaction thermodynamics, to define the range of possible metabolic states. The core of this approach is often represented by a stoichiometric matrix (S) that describes the network of metabolic reactions. nih.gov

The data from this compound experiments add a crucial layer of constraints to these models. The measured isotopic enrichment in various metabolites restricts the possible flux distributions through the network. For example, the specific pattern of 13C atoms in alanine (B10760859) (synthesized from pyruvate) can only be explained by a certain combination of fluxes through glycolysis and other contributing pathways. By integrating these isotopic constraints, the predictive power of the model is significantly enhanced, allowing for a more accurate determination of the metabolic phenotype.

Systems Biology Approaches Integrating Isotopic Tracing with Multi-Omics Data

Systems biology aims to understand the complex interactions within a biological system from a holistic perspective. nih.gov A key strategy in systems biology is the integration of multiple "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels). nih.govnih.gov Combining these datasets with fluxomics data from this compound tracing provides a multi-layered understanding of metabolic regulation. nih.govnih.gov

For instance, a study might observe an increase in the flux through a specific pathway using 13C-MFA. By integrating transcriptomic and proteomic data, researchers can determine if this change in flux is correlated with an increased expression of the genes and proteins corresponding to the enzymes in that pathway. nih.gov This integrative approach helps to connect the regulatory layers (genes and proteins) with the functional output (metabolic flux).

Several computational tools and strategies have been developed for multi-omics integration. nih.gov These range from statistical methods that identify correlations between different data types to more complex network-based approaches that map omics data onto biological pathways to uncover regulatory mechanisms. qiagenbioinformatics.com This integrated analysis can reveal how cells remodel their metabolism in response to genetic or environmental changes, providing insights that would be missed by analyzing each omics layer in isolation. nih.gov

Kinetic Modeling of Lactose Hydrolysis, Transport, and Downstream Metabolism

While MFA provides information on the rates of reactions at a steady state, kinetic modeling aims to describe the dynamic behavior of a metabolic system. Kinetic models use mathematical equations, often based on enzyme rate laws like the Michaelis-Menten equation, to simulate the concentrations of metabolites over time. ugr.esnih.gov

In the context of this compound research, kinetic modeling is crucial for understanding the initial steps of its metabolism: transport into the cell and hydrolysis by the enzyme β-galactosidase into glucose and galactose. ugr.esnih.gov Studies have developed detailed kinetic models for lactose hydrolysis, often incorporating factors like competitive inhibition by the product, galactose. nih.govresearchgate.net These models require the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), which can vary depending on the enzyme source and conditions. nih.gov

A critical consideration in the kinetic modeling of isotope tracer experiments is the Kinetic Isotope Effect (KIE). nih.gov The presence of a heavier isotope like 13C can slightly slow down the rate of an enzymatic reaction compared to the rate with the lighter 12C isotope. nih.govmit.edu While often assumed to be negligible, KIEs can significantly influence labeling patterns under certain conditions. nih.gov Advanced kinetic models must therefore account for KIEs to ensure that the determined metabolic fluxes are accurate and that the model's predictions align closely with experimental reality. nih.gov

Table 2: Example Kinetic Parameters for β-Galactosidase from Different Sources

Enzyme Source Substrate Km (mM) Optimal pH Optimal Temp (°C) Reference
Kluyveromyces fragilis Lactose Varies (model proposed) ~6.75 25–40 ugr.esresearchgate.net
Lactobacillus plantarum Lactose 23.28 7.5 50 nih.gov

Bioinformatics Tools for Metabolomics Data Analysis and Isotopic Signature Interpretation

The analysis of samples from this compound experiments generates large and complex datasets, primarily from mass spectrometry. Specialized bioinformatics tools are essential to process this raw data and interpret the isotopic signatures. nih.gov

The computational workflow typically begins with pre-processing the raw MS data. nih.gov Tools like XCMS and MZmine perform tasks such as noise filtering, peak picking, chromatographic alignment, and quantification of metabolite features across different samples. nih.gov

Following pre-processing, specific tools are needed to analyze the isotopic labeling data. Software like IsoCor or MAVEN can correct for the natural abundance of 13C and determine the mass isotopomer distribution (MID) for each metabolite—that is, the fraction of the metabolite pool that contains zero, one, two, or more 13C atoms. nih.govnumberanalytics.com This MID is the primary input for MFA algorithms.

Other platforms, such as Metandem, are designed for the comprehensive analysis of stable isotope labeling metabolomics data, providing a pipeline that integrates feature extraction, quantification, and metabolite identification. nih.gov Web-based platforms like MetaboAnalyst offer a suite of tools for statistical analysis, pathway mapping, and visual exploration, enabling researchers to place their isotopic labeling results into a broader biological context. metaboanalyst.ca These bioinformatics solutions are critical for transforming complex isotopic data into actionable biological knowledge.

Future Directions and Emerging Research Opportunities for Ul 13c6glc Lactose Monohydrate

Integration with Spatially Resolved Omics Technologies for Cellular Compartmentation Studies

The convergence of stable isotope tracing with spatially resolved omics technologies, such as imaging mass spectrometry (IMS) and spatial transcriptomics, presents a frontier for understanding metabolic compartmentation at the subcellular level. By administering [UL-13C6glc]Lactose monohydrate to cells or tissues, researchers can trace the incorporation of the 13C-labeled glucose into various downstream metabolites. Subsequent analysis with high-resolution IMS can then map the spatial distribution of these labeled molecules within different cellular organelles or distinct cell populations within a tissue. This approach could provide unprecedented insights into how metabolic pathways are partitioned and regulated within the intricate architecture of the cell, revealing, for instance, the specific localization of lactose-derived glucose metabolism in the cytoplasm versus the mitochondria under different physiological or pathological conditions.

Development of Next-Generation Analytical Platforms for Enhanced Isotopic Resolution and Sensitivity

Advancements in analytical instrumentation are pivotal to expanding the applications of this compound. The development of next-generation mass spectrometers with higher resolution, sensitivity, and faster scanning capabilities will enable the detection and quantification of low-abundance 13C-labeled metabolites that are currently challenging to measure. Furthermore, coupling techniques such as ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) will improve the separation and identification of complex mixtures of labeled isomers. Innovations in ion mobility-mass spectrometry could further enhance the ability to distinguish between structurally similar 13C-labeled metabolites, providing a more detailed picture of metabolic networks. These technological strides will be crucial for unraveling the subtle metabolic shifts that occur in response to various stimuli or in the early stages of disease.

Expansion of Applications into New Biological Systems and Mechanistic Disease Models (Non-Human)

While lactose (B1674315) metabolism is most prominently studied in the context of mammalian neonatal development and lactose intolerance, the application of this compound can be extended to a broader range of biological systems and non-human disease models. For instance, its use in studying the gut microbiome's metabolism of lactose and the subsequent impact on host physiology holds significant potential. Invertebrate models, such as Drosophila melanogaster or Caenorhabditis elegans, could be employed to investigate the fundamental aspects of carbohydrate metabolism and its genetic regulation in a controlled environment. Furthermore, in preclinical models of metabolic diseases like galactosemia or diabetes, this compound can serve as a precise tool to dissect the aberrant metabolic pathways and to evaluate the efficacy of therapeutic interventions at a mechanistic level.

Advancements in Computational Modeling for Enhanced Predictive Power and Precision

The integration of experimental data generated from this compound tracing studies with computational modeling represents a powerful synergy. Isotope tracing data can be used to construct and validate genome-scale metabolic models (GEMs) that simulate the flow of metabolites through complex biochemical networks. By incorporating the 13C labeling patterns into these models, researchers can gain a more quantitative understanding of metabolic fluxes and pathway utilization. Advanced computational approaches, such as metabolic flux analysis (MFA) and flux balance analysis (FBA), can leverage this data to predict how metabolic networks will respond to genetic or environmental perturbations. This predictive capability is invaluable for identifying key regulatory nodes in metabolic pathways and for generating novel hypotheses that can be tested experimentally.

Potential for Elucidating Novel Metabolic Biomarkers in Preclinical Disease Progression

The use of this compound in preclinical animal models offers a promising avenue for the discovery of novel metabolic biomarkers of disease. By tracing the metabolic fate of the 13C-labeled glucose from lactose, researchers can identify specific metabolites or metabolic signatures that are altered during the onset and progression of various pathologies. For example, in studies of metabolic disorders, cancer, or neurodegenerative diseases, the pattern of 13C enrichment in downstream metabolites could reveal early and subtle changes in cellular metabolism that precede overt clinical symptoms. These labeled metabolites, detectable in biofluids such as blood or urine, have the potential to serve as sensitive and specific biomarkers for early diagnosis, prognosis, and monitoring the response to therapy in a preclinical setting.

Q & A

Q. How should researchers handle and store lactose monohydrate to ensure stability?

Lactose monohydrate must be stored in tight, well-closed containers to prevent moisture absorption and maintain crystallinity. Proper storage minimizes amorphous lactose formation, which can alter solubility and stability. Labeling should include particle size distribution (d10, d50, d90) and modification methods if applicable .

Q. What critical labeling parameters are required for lactose monohydrate in research settings?

Labels must specify:

  • Particle size distribution (nominal range and test method).
  • Method of modification (e.g., sieving, grinding) for modified lactose.
  • Reference standards (e.g., USP Lactose Monohydrate RS).
    These parameters ensure reproducibility and compliance with pharmacopeial guidelines .

Q. Why is specifying "anhydrous lactose" versus "lactose monohydrate" critical in reporting concentrations?

Lactose monohydrate contains 5% water by weight, leading to a ~5% difference in molecular weight (360.31 g/mol vs. 342.30 g/mol for anhydrous). Misreporting can skew calibration curves and study outcomes. For example, 4.6 g of anhydrous lactose equates to 4.84 g of lactose monohydrate .

Q. What validated analytical methods are recommended for identifying and quantifying lactose monohydrate?

  • HPLC/GC : For purity assessment using reference standards .
  • Specific optical rotation : Confirms identity (e.g., +52.0° to +52.6° for lactose monohydrate ).
  • TLC : Compares migration against reference standards .

Q. How is moisture content determined, and why is it critical for quality control?

Halogen moisture analyzers (e.g., METTLER TOLEDO) measure water content (typically 4.5–5.5% for monohydrate). Precise control ensures compliance with pharmaceutical/food standards and prevents instability due to excess amorphous content .

Advanced Research Questions

Q. How can dynamic vapor sorption (DVS) coupled with Raman spectroscopy study moisture-induced transformations?

DVS exposes lactose monohydrate to controlled humidity cycles, while Raman spectroscopy tracks structural changes (e.g., amorphous recrystallization). This method quantifies dispersive surface energy shifts at varying %RH, critical for predicting excipient behavior in formulations .

Q. What experimental design considerations optimize milling processes for lactose monohydrate?

Central Composite Design (CCD) and Response Surface Methodology (RSM) are used to model parameters like milling speed, time, and feed rate. These approaches optimize particle size reduction while minimizing heat-induced degradation .

Q. How do particle size distribution and surface energy impact formulation homogeneity?

  • NIR spectroscopy predicts mass median diameter (MMD) with chemometric models (e.g., PLS, neural networks), achieving errors <5 μm .
  • Inverse Gas Chromatography (IGC) measures surface energy heterogeneity, which influences blend uniformity and tablet compaction .

Q. What advanced techniques resolve component distribution in lactose-containing formulations?

  • Laser Direct Infrared Imaging (LDIR) and Raman mapping compare domain sizes of lactose monohydrate vs. APIs. LDIR underestimates domain resolution compared to SEM-EDX but offers rapid, non-destructive analysis .

Q. How does batch-to-batch variability affect research reproducibility?

Variability arises from raw material sources, milling processes, and storage conditions. For example, α-lactose monohydrate batches may differ in fragmentation behavior, impacting compaction properties. Standardizing excipient characterization (e.g., XRPD, DSC) mitigates formulation inconsistencies .

Q. Can terahertz time-domain spectroscopy (THz-TDS) differentiate lactose monohydrate from anhydrous forms?

Yes. THz-TDS detects absorption peaks unique to crystalline water in lactose monohydrate (0.2–2.6 THz range). This non-destructive method distinguishes it from anhydrous forms, aiding in polymorph identification .

Q. How to reconcile stability claims with observed batch variability in lactose monohydrate?

While α-lactose monohydrate is stable under stress (e.g., 98.4% anomer retention after 7 days at high humidity ), batch variability in particle morphology (e.g., surface roughness) can alter functionality. Researchers should pre-screen batches using SEM and DSC to confirm consistency .

Q. Methodological Notes

  • For isotopic studies (e.g., [UL-13C6glc]Lactose Monohydrate), adapt techniques like 13C NMR or isotope-ratio MS to track metabolic pathways or stability.
  • Avoid sources like ; prioritize USP, Pharmacopeia, and peer-reviewed journals for authoritative methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.